N-(Cyclohexylthio)phthalimide
Overview
Description
N-(Cyclohexylthio)phthalimide, also known as Cyclohexylthiophthalimide (CTP), is an organosulfur compound used in the production of rubber . It is a white solid, although commercial samples often appear yellow . It features the sulfenamide functional group, being a derivative of phthalimide and cyclohexanethiol .
Synthesis Analysis
N-(Cyclohexylthio)phthalimide can be prepared by reacting phthalimide with cyclohexylsulfenyl chloride . Cyclohexylsulfenyl chloride can be produced by chlorinating cyclohexyl mercaptan or dicyclohexyl disulfide . The reactions correspond to the scheme provided in the source .Molecular Structure Analysis
The molecular formula of N-(Cyclohexylthio)phthalimide is C14H15NO2S . It contains a total of 35 bonds; 20 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis
In the production of synthetic rubber, CTP impedes the onset of sulfur vulcanization . It reacts very readily with 2-mercaptobenzothiazole (MBT) and this reaction has previously been credited with the delay observed .Physical And Chemical Properties Analysis
N-(Cyclohexylthio)phthalimide has a molar mass of 261.34 g·mol−1 . It appears as a light tan powder . It has a melting point of 90°C .Scientific Research Applications
Rubber Industry: Prevulcanization Inhibitor
N-(Cyclohexylthio)phthalimide: is widely used in the rubber industry as a prevulcanization inhibitor (PVI). It provides a crucial delay in the curing reactions that occur in accelerated sulfur vulcanization . This compound interacts with other curatives and is essential in maintaining the processing safety of rubber compounds, preventing premature vulcanization during storage and processing.
Organic Synthesis: Sulfenylation Agent
In organic chemistry, N-(Cyclohexylthio)phthalimide serves as a sulfenylation agent. It’s involved in introducing a thioether group into organic molecules, which is a valuable transformation in the synthesis of various pharmaceuticals and agrochemicals .
Pharmaceutical Research: Synthesis of Heterocycles
This compound is instrumental in the synthesis of heterocyclic compounds, particularly N-isoindoline-1,3-diones. These heterocycles are of interest due to their potential biological activities and applications in pharmaceutical synthesis .
Agricultural Chemistry: Herbicide Development
N-(Cyclohexylthio)phthalimide: derivatives are explored for their use as herbicides. The compound’s reactivity allows for the development of new herbicidal formulations that can be more effective and environmentally friendly .
Material Science: Polymer Additives
As a polymer additive, N-(Cyclohexylthio)phthalimide enhances the properties of various polymers. It’s used to improve the heat stability and extend the life of materials, making it valuable in the production of long-lasting plastic products .
Dye and Pigment Industry: Colorant Precursor
The compound is also a precursor in the synthesis of dyes and pigments. Its molecular structure allows for the creation of colorants with specific properties for use in textiles, inks, and coatings .
Safety And Hazards
properties
IUPAC Name |
2-cyclohexylsulfanylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWYKZHXASYJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027793 | |
Record name | N-(Cyclohexylthio)phthalimide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8027793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, Off-white solid; [HSDB] Light tan to white powder; [MSDSonline] | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(Cyclohexylthio)phthalimide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4600 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
196 °C at 760 mm Hg (decomposes) | |
Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
177 °C (Cleveland Open Cup) | |
Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 10.8 mg/L at 20 °C; 18 mg/L at 23 °C; 22 mg/L at 25 °C | |
Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.33 g/mL at 25 °C | |
Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], 3.8X10-8 mm Hg at 25 °C /Estimated/ | |
Record name | N-(Cyclohexylthio)phthalimide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
N-(Cyclohexylthio)phthalimide | |
Color/Form |
Off-white solid | |
CAS RN |
17796-82-6 | |
Record name | 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17796-82-6 | |
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Record name | N-(Cyclohexylthio)phthalimide | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-(Cyclohexylthio)phthalimide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(cyclohexylthio)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.961 | |
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Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
92.6 °C | |
Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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